molecular formula C21H31N3O4 B3364265 Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate CAS No. 1131594-81-4

Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate

Cat. No.: B3364265
CAS No.: 1131594-81-4
M. Wt: 389.5 g/mol
InChI Key: OEMDZXNJFWSZPI-UHFFFAOYSA-N
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Description

Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C21H31N3O4. It is a heterocyclic building block used in various chemical syntheses and research applications. The compound features a piperidine ring, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which is then functionalized with a tert-butoxycarbonyl group. The piperidine ring is introduced through a nucleophilic substitution reaction. The final step involves the benzylation of the compound to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce double bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or alkanes .

Scientific Research Applications

Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc protecting group can be cleaved under acidic conditions, revealing an amine group that can participate in further chemical reactions. The piperidine and azetidine rings provide structural rigidity and influence the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring and an azetidine ring, along with the presence of a Boc protecting group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

benzyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4/c1-21(2,3)28-19(25)22-17-12-24(13-17)18-10-7-11-23(14-18)20(26)27-15-16-8-5-4-6-9-16/h4-6,8-9,17-18H,7,10-15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMDZXNJFWSZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2CCCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662497
Record name Benzyl 3-{3-[(tert-butoxycarbonyl)amino]azetidin-1-yl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131594-81-4
Record name Benzyl 3-{3-[(tert-butoxycarbonyl)amino]azetidin-1-yl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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